

# Chemical structure and properties of Hydroxythiovardenafil

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## Compound of Interest

Compound Name: Hydroxythiovardenafil

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## An In-depth Technical Guide to Hydroxythiovardenafil

For: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of **Hydroxythiovardenafil**, a thio-analog of vardenafil. It details its chemical structure, physicochemical properties, and presumed mechanism of action as a phosphodiesterase type 5 (PDE5) inhibitor. This guide synthesizes available data on its analytical characterization and discusses its pharmacological context based on its structural similarity to approved PDE5 inhibitors. Due to its status as an unapproved substance, primarily identified as an adulterant in dietary supplements, publicly available data on its specific biological activity, pharmacokinetics, and detailed experimental protocols are limited.

## Chemical Identity and Physicochemical Properties

**Hydroxythiovardenafil** is a structural analog of vardenafil, a potent PDE5 inhibitor. Its structure is distinguished by the substitution of an oxo group with a thio group on the imidazo-triazine moiety of the core molecule.<sup>[1]</sup>

## Chemical Structure

IUPAC Name: 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][2,3,4]triazine-4-thione.<sup>[5][6]</sup>

Chemical Formula:  $C_{23}H_{32}N_6O_4S_2$ .[\[2\]](#)[\[3\]](#)[\[5\]](#)

Molecular Weight: 520.67 g/mol .[\[2\]](#)[\[3\]](#)[\[5\]](#)

## Physicochemical Data

The known physicochemical properties of **Hydroxythioildenafil** are summarized in the table below.

Property	Value	References
CAS Number	912576-30-8	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Formula	$C_{23}H_{32}N_6O_4S_2$	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	520.67	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Accurate Mass	520.1926	<a href="#">[4]</a> <a href="#">[5]</a>
Stereochemistry	Achiral	<a href="#">[2]</a>
Physical Format	Solid	
Purity (example)	>95% (HPLC)	
Storage Temperature	+4°C	<a href="#">[6]</a>

## Structural Identifiers

Identifier Type	Identifier	References
InChI	InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34)	[2][5]
InChIKey	GXMTWHWNRQQKJK-UHFFFAOYSA-N	[2]
SMILES	<chem>CCCC1nc(C)c2c(=S)nc(-c3cc(ccc3OCC)S(=O)(=O)N4CCN(CC4)CCO)[nH]n12</chem>	[2][5]

## Mechanism of Action: Phosphodiesterase Type 5 (PDE5) Inhibition

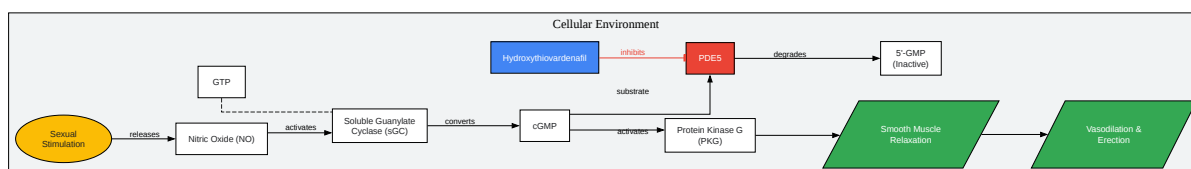
As a vardenafil analog, **Hydroxythiovaridenafil** is presumed to exert its pharmacological effects through the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[\[1\]](#)[\[7\]](#) PDE5 is the key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[\[8\]](#)[\[9\]](#)

The mechanism of action involves the nitric oxide (NO)/cGMP pathway:

- During sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial cells.[\[10\]](#)
- NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[\[9\]](#)[\[11\]](#)
- Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This results in a decrease in intracellular

calcium concentrations and subsequent relaxation of the smooth muscle cells in the arteries of the corpus cavernosum.[11]

- This smooth muscle relaxation allows for increased blood flow into the penis, resulting in an erection.[7]
- PDE5 inhibitors like **Hydroxythiovardenafil** competitively bind to PDE5 and prevent the hydrolysis of cGMP to the inactive 5'-GMP.[9] This action potentiates the effect of NO, enhances smooth muscle relaxation, and prolongs the erection.[7]



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**Caption:** PDE5 inhibition pathway by **Hydroxythiovardenafil**.

## Pharmacological and Toxicological Profile

Specific quantitative data regarding the binding affinity ( $K_i$ ),  $IC_{50}$  values, and selectivity of **Hydroxythiovardenafil** for PDE5 and other PDE isozymes are not available in peer-reviewed literature. Its pharmacological and toxicological properties are inferred from the well-established profile of the PDE5 inhibitor class.

## Anticipated Pharmacological Effects

- Primary Effect: Potentiation of penile erection in response to sexual stimulation.[10]

- Other Potential Effects: Reduction in pulmonary arterial pressure, vasodilation in other tissues where PDE5 is expressed.[7]

## Metabolism and Pharmacokinetics

PDE5 inhibitors are typically metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4.[7] It is highly probable that **Hydroxythioildenafil** undergoes similar metabolic pathways. Biotransformation likely involves Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions to form more polar, water-soluble metabolites for excretion.[12] Specific metabolites of **Hydroxythioildenafil** have not been characterized.

## Potential Adverse Events and Contraindications

Based on the known side effects of other PDE5 inhibitors, potential adverse events could include:

- Headache
- Flushing
- Dyspepsia
- Nasal congestion
- Visual disturbances[9]

A rare but serious adverse effect is priapism, a prolonged and painful erection that requires immediate medical attention.[9]

Contraindications: Co-administration with organic nitrates (e.g., nitroglycerin) is contraindicated due to the risk of synergistic cGMP accumulation, which can lead to severe and potentially life-threatening hypotension.[9]

## Analytical Characterization and Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological testing of **Hydroxythioildenafil** are not publicly documented. However, its structure was elucidated

after being identified as an adulterant in a dietary supplement using a combination of advanced analytical techniques.<sup>[1]</sup>

## Methods for Identification and Structure Elucidation

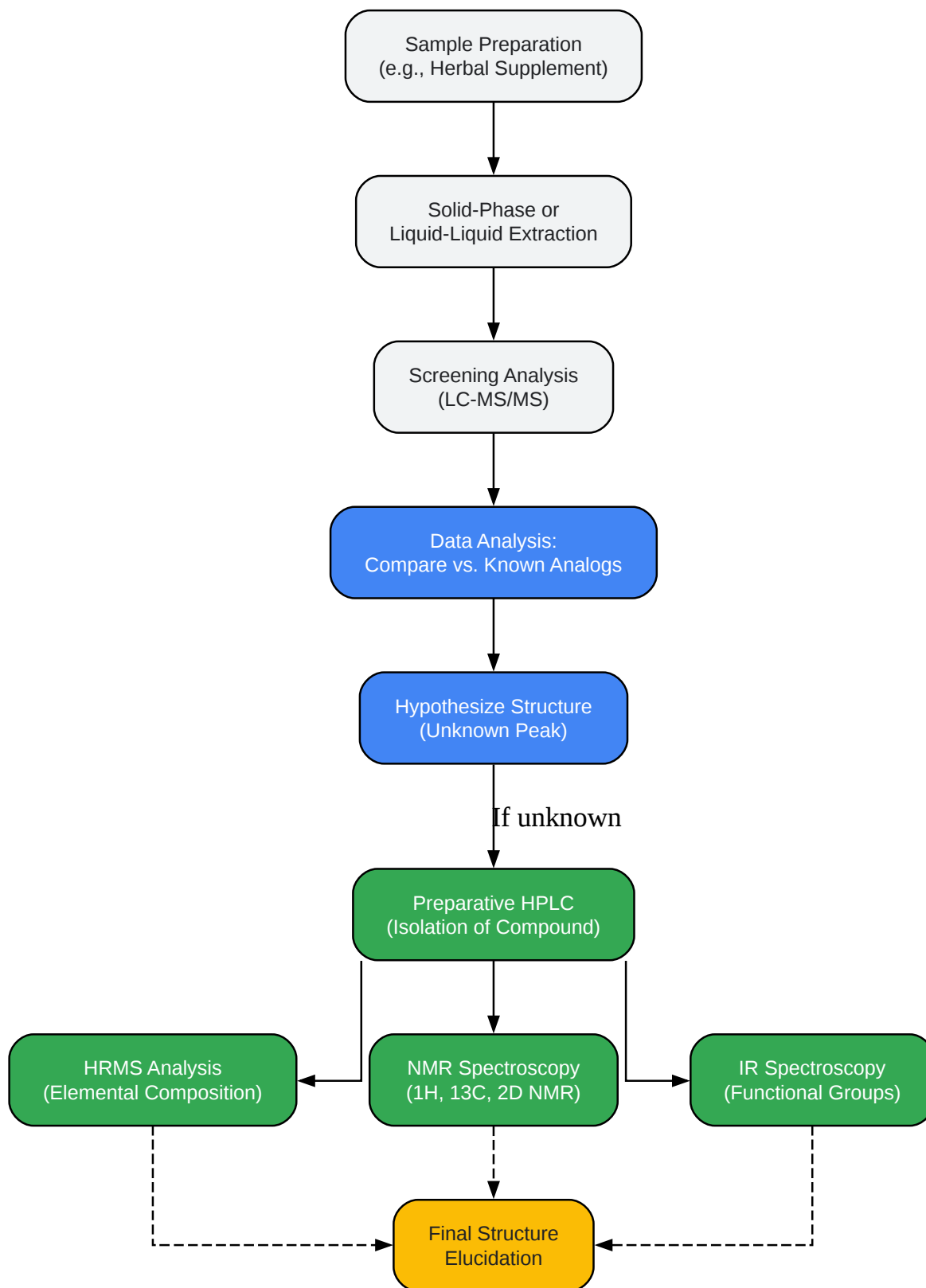
The following table summarizes the analytical methods used in the characterization of **Hydroxythiovardenafile**.

Technique	Purpose	Reference
LC-UV-MS/MS	Liquid Chromatography-Ultraviolet-Tandem Mass Spectrometry for separation, detection, and preliminary structural analysis.	<sup>[1]</sup>
NMR	Nuclear Magnetic Resonance spectroscopy for definitive structure elucidation and confirmation of atomic connectivity.	<sup>[1]</sup>
HRMS	High-Resolution Mass Spectrometry for accurate mass determination and confirmation of the molecular formula.	<sup>[1]</sup>
IR Spectroscopy	Infrared Spectroscopy to confirm the presence of specific functional groups, notably distinguishing the thio group from an oxo group.	<sup>[1]</sup>

## Hypothetical Experimental Workflow for Analysis

A detailed, step-by-step experimental protocol for the analysis of **Hydroxythiovardenafile** is not available. The diagram below illustrates a generalized workflow for the identification of an

unknown active pharmaceutical ingredient (API) analog, such as **Hydroxythioildenafil**, in a complex matrix like a herbal supplement.



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**Caption:** Generalized workflow for identifying unknown API analogs.

#### Methodology Detail (General):

- **Sample Preparation:** A representative sample of the material is homogenized. A precise amount is weighed and dissolved in a suitable solvent (e.g., methanol, acetonitrile).
- **Extraction:** To remove interfering matrix components, the dissolved sample undergoes extraction. This could involve solid-phase extraction (SPE) using a cartridge that retains the analyte of interest or liquid-liquid extraction (LLE) to partition the analyte into an immiscible solvent.
- **Screening and Separation (LC-MS/MS):** The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The HPLC separates compounds based on their physicochemical properties (e.g., polarity). The MS/MS fragments the separated compounds, providing a characteristic fragmentation pattern that can be compared to libraries of known compounds.
- **Isolation for Structure Elucidation:** If an unknown but related peak is detected, preparative HPLC is used to isolate a sufficient quantity of the pure substance.
- **Definitive Analysis:** The isolated compound is then subjected to a battery of tests:
  - **High-Resolution Mass Spectrometry (HRMS):** Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
  - **Nuclear Magnetic Resonance (NMR):** A suite of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the precise chemical structure, including the connectivity of all atoms.
  - **Infrared (IR) Spectroscopy:** Used to identify key functional groups. In the case of **Hydroxythioildenafil**, IR would be critical to confirm the C=S (thione) bond, distinguishing it from the C=O (ketone) bond in sildenafil.

## Conclusion



**Hydroxythiovaridenafil** is a vardenafil analog whose chemical structure has been well-characterized. It is presumed to function as a PDE5 inhibitor, sharing a mechanism of action with sildenafil, tadalafil, and vardenafil. While its core identity is established, a significant gap exists in the scientific literature regarding its specific potency, selectivity, pharmacokinetic profile, and safety. The information presented in this guide is based on its structural classification and the limited reports of its detection as an undeclared ingredient. Further research, including in vitro enzyme inhibition assays, in vivo animal studies, and metabolism studies, would be required to fully characterize its pharmacological and toxicological profile.

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## References

- 1. Detection and structure elucidation of hydroxythiovaridenafil as an adulterant in a herbal dietary supplement - Repository of the Academy's Library [real.mtak.hu]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Hydroxythiovaridenafil | CAS 912576-30-8 | LGC Standards [lgcstandards.com]
- 5. Hydroxythiovaridenafil | CAS 912576-30-8 | LGC Standards [lgcstandards.com]
- 6. Hydroxythiovaridenafil | CAS 912576-30-8 | LGC Standards [lgcstandards.com]
- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

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